molecular formula C9H8N2O3 B178084 2-(3-Methoxy-4-nitrophenyl)acetonitrile CAS No. 104103-16-4

2-(3-Methoxy-4-nitrophenyl)acetonitrile

Cat. No.: B178084
CAS No.: 104103-16-4
M. Wt: 192.17 g/mol
InChI Key: IDPPRCQJYOEPEJ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H8N2O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acetonitrile group (-CH2CN)

Scientific Research Applications

2-(3-Methoxy-4-nitrophenyl)acetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound’s derivatives are investigated for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural features.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-nitrophenyl)acetonitrile typically involves the nitration of 3-methoxyacetophenone followed by a cyanation reaction. The nitration process introduces the nitro group into the aromatic ring, while the cyanation step converts the resulting intermediate into the desired acetonitrile derivative.

    Nitration: 3-Methoxyacetophenone is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to yield 3-methoxy-4-nitroacetophenone.

    Cyanation: The nitroacetophenone intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, in the presence of a catalyst like copper(I) cyanide. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-nitrophenyl)acetonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this purpose include sodium ethoxide or potassium tert-butoxide.

    Hydrolysis: The acetonitrile group can be hydrolyzed to a carboxylic acid group (-COOH) using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

    Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide solution.

Major Products Formed

    Reduction: 2-(3-Methoxy-4-aminophenyl)acetonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(3-Methoxy-4-nitrophenyl)acetic acid.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-nitrophenyl)acetonitrile and its derivatives depends on the specific biological target and context. Generally, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxy-4-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.

    2-(3-Methoxy-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetonitrile group.

    2-(3-Methoxy-4-nitrophenyl)amine: Similar structure but with an amine group instead of an acetonitrile group.

Uniqueness

2-(3-Methoxy-4-nitrophenyl)acetonitrile is unique due to the presence of both a methoxy group and a nitro group on the aromatic ring, combined with an acetonitrile group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(3-methoxy-4-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPPRCQJYOEPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

19.8 g of N,N-dimethyl-N-[2-(3-methoxy-4nitrophenyl)ethenyl]amine and 30.0 g of hydroxylamineorthosulfonic acid are reacted as described in connection with preparing 2-(7-nitro-1H-indazol-4-yl)acetonitrile, thus obtaining 17.0 g of (3-methoxy-4-nitrophenyl)acetonitrile, mp 85°-86.5° C.
Name
N,N-dimethyl-N-[2-(3-methoxy-4nitrophenyl)ethenyl]amine
Quantity
19.8 g
Type
reactant
Reaction Step One
[Compound]
Name
hydroxylamineorthosulfonic acid
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 1-neck round-bottom flask, Cyano-(3-methoxy-4-nitro-phenyl)-acetic acid tert-butyl ester (12.80 g, 43.79 mmol), Methylene chloride (50 g, 600 mmol), and Trifluoroacetic Acid (20 mL, 200 mmol) were added and stirred at room temperature overnight. The solvent was removed under vacuum. The residual TFA was co-evaporated with DCM three times to give brown oil. The reaction was partitioned with saturated NaHCO3 and DCM. The organic was separated, washed with Brine and dried over Na2SO4. The solid was filtered and washed with DCM. The solvent was removed under vacuum. The reaction mixture was purified via ISCO column chromatography with hexane and EtOAc as eluant. The collected fractions afforded as a light brown solid. The solid was triturated with Et2O to give (3-Methoxy-4-nitro-phenyl)-acetonitrile as a light yellow solid (5.20 g, 61%).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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